2-Chloro-1-chroman-6-yl-ethanone

Vue d'ensemble

Description

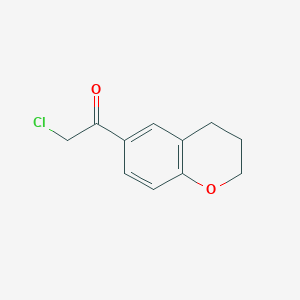

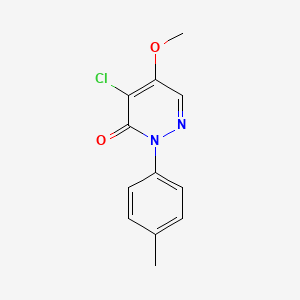

2-Chloro-1-chroman-6-yl-ethanone is a biochemical compound used in various fields of research and industry . It has a molecular formula of C11H11ClO2 and a molecular weight of 210.66 .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1-chroman-6-yl-ethanone consists of a chroman-6-yl group attached to an ethanone group with a chlorine atom . The average mass is 210.657 Da and the monoisotopic mass is 210.044754 Da .Applications De Recherche Scientifique

Proteomics Research

2-Chloro-1-chroman-6-yl-ethanone is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Pharmaceutical Applications

This compound finds applications in the pharmaceutical industry. It can be used in the synthesis of various drugs and therapeutic agents.

Organic Synthesis

2-Chloro-1-chroman-6-yl-ethanone is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts that govern the design of synthetic routes. This compound can be used as a building block in the synthesis of complex organic molecules.

Anticancer Research

Chromanone analogs, which include 2-Chloro-1-chroman-6-yl-ethanone, show various biological activities such as anticancer . They can be used in the development of new anticancer drugs.

Antiviral Research

Chromanone analogs have shown antiviral activity . This suggests that 2-Chloro-1-chroman-6-yl-ethanone could potentially be used in the development of antiviral drugs.

Antidepressant Research

Chromanone analogs have shown antidepressant activity . This suggests that 2-Chloro-1-chroman-6-yl-ethanone could potentially be used in the development of antidepressant drugs.

Safety and Hazards

Mécanisme D'action

Mode of Action

It is known that similar compounds participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks a carbon atom to form a cationic intermediate . This could potentially be a key step in the interaction of 2-Chloro-1-chroman-6-yl-ethanone with its targets .

Biochemical Pathways

It is possible that this compound could influence pathways involving electrophilic aromatic substitution, given its structural similarities to other compounds that undergo these reactions .

Pharmacokinetics

The impact of these properties on the bioavailability of 2-Chloro-1-chroman-6-yl-ethanone is currently unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 2-chloro-1-chroman-6-yl-ethanone is currently unavailable .

Propriétés

IUPAC Name |

2-chloro-1-(3,4-dihydro-2H-chromen-6-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIACXUZFZHMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)CCl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)

methanone](/img/structure/B2511265.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)